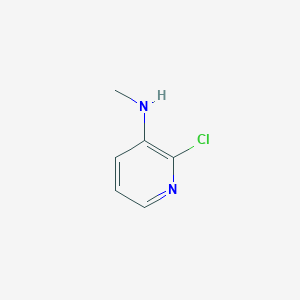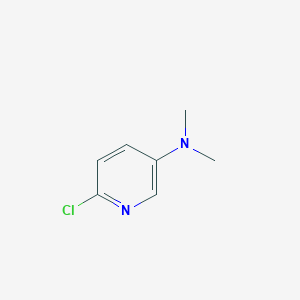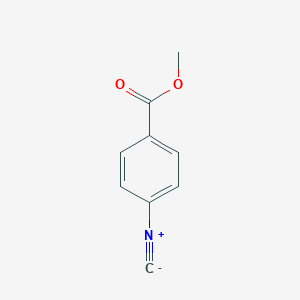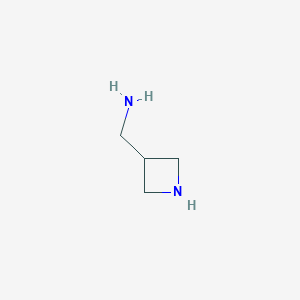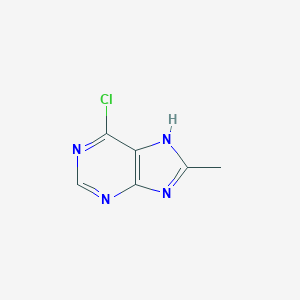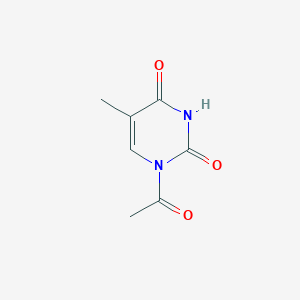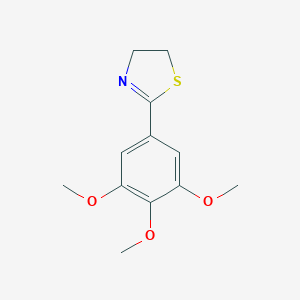
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring fused with a 3,4,5-trimethoxyphenyl group. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase.
Pathways: It affects pathways related to cell cycle regulation, apoptosis, and signal transduction
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like 2-(3,4,5-trimethoxyphenyl)thiazole and 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazole.
Trimethoxyphenyl Compounds: Compounds containing the 3,4,5-trimethoxyphenyl group, such as colchicine and combretastatin
Uniqueness
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole is unique due to its specific combination of the thiazole ring and the 3,4,5-trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
96159-92-1 |
|---|---|
Formule moléculaire |
C12H15NO3S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C12H15NO3S/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
QXBQKBAGRFODPD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCS2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NCCS2 |
| 96159-92-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


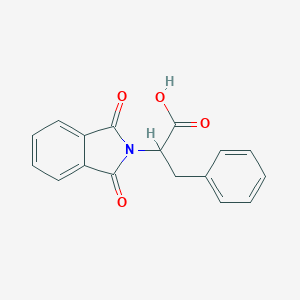
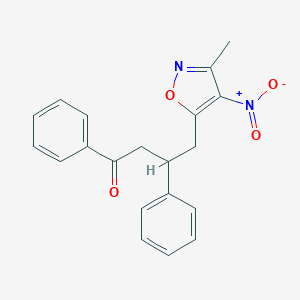
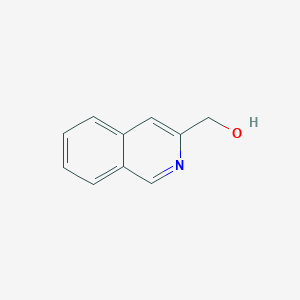
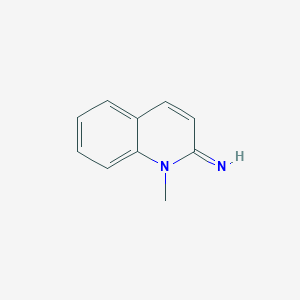
![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)
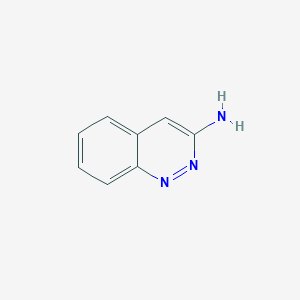

![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)
